

In-Depth Technical Guide to the Gamma-Ray Energies Emitted by Aluminum-28

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum-28

Cat. No.: B1258273

[Get Quote](#)

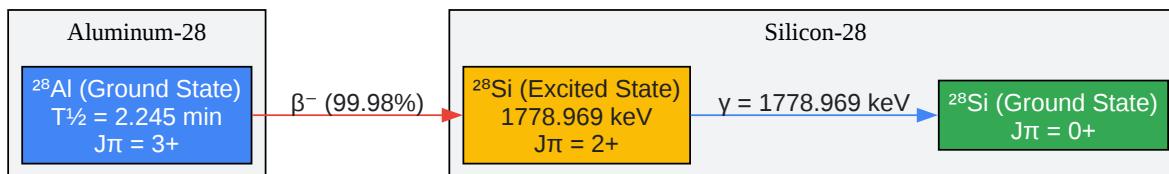
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gamma-ray energies emitted by the radioactive decay of **Aluminum-28** (^{28}Al). The content herein is curated for professionals in research, science, and drug development who require detailed and accurate data on the nuclear properties of this isotope. This document summarizes key quantitative data, outlines detailed experimental protocols for gamma-ray spectroscopy, and provides visualizations of the decay scheme and experimental workflow.

Core Data Presentation

The radioactive isotope **Aluminum-28** undergoes beta decay to Silicon-28 (^{28}Si) with a half-life of approximately 2.245 minutes.^{[1][2]} This decay process is accompanied by the emission of characteristic gamma rays. The most prominent gamma-ray emission occurs at approximately 1778.969 keV.^[2]

Quantitative Gamma-Ray Emission Data for Aluminum-28


The following table summarizes the key gamma-ray energies and their corresponding emission probabilities per 100 disintegrations of the parent nuclide, **Aluminum-28**.

Gamma-Ray Energy (keV)	Emission Probability (%)
1778.969 (± 0.011)	99.9782 (± 0.0003)

Data sourced from the Evaluated Nuclear Structure Data File (ENSDF) and mirrored in various nuclear data compilations.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Decay Scheme of Aluminum-28

Aluminum-28 decays via beta emission primarily to the first excited state of Silicon-28. This excited state then de-excites to the ground state of Silicon-28 by emitting the characteristic 1.779 MeV gamma ray.

[Click to download full resolution via product page](#)

Decay scheme of **Aluminum-28** to Silicon-28.

Experimental Protocols for Gamma-Ray Spectroscopy of Aluminum-28

The measurement of gamma-ray energies from short-lived isotopes like **Aluminum-28** requires precise and efficient experimental techniques. High-Purity Germanium (HPGe) detectors are typically employed due to their excellent energy resolution.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Production of Aluminum-28

Since **Aluminum-28** has a short half-life, it is typically produced *in situ* or immediately before measurement. A common method is through neutron activation of a stable Aluminum-27 (²⁷Al) target.[\[1\]](#)

- Target: High-purity aluminum foil or powder.
- Neutron Source: A research nuclear reactor or a neutron generator.
- Irradiation: The aluminum target is irradiated with thermal neutrons, leading to the reaction:
$$^{27}\text{Al}(\text{n},\gamma)^{28}\text{Al}$$

Gamma-Ray Detection Setup

A typical gamma-ray spectroscopy setup for this measurement includes:

- High-Purity Germanium (HPGe) Detector: Cooled with liquid nitrogen to reduce thermal noise and improve resolution.[7][8]
- Lead Shielding: The detector is housed in a lead shield to minimize background radiation from the environment.
- Sample Holder: A reproducible geometry for placing the activated aluminum sample at a fixed distance from the detector.
- Electronics:
 - Preamplifier: To amplify the initial signal from the detector.
 - Spectroscopy Amplifier: To shape and further amplify the signal pulses.
 - Multichannel Analyzer (MCA): To sort the incoming pulses by their amplitude (which is proportional to the gamma-ray energy) and generate a spectrum.[9]
 - High Voltage Power Supply: To provide the necessary bias voltage to the HPGe detector.

Energy and Efficiency Calibration

Before measuring the **Aluminum-28** sample, the HPGe detector system must be calibrated for energy and detection efficiency.

- Energy Calibration: Standard calibration sources with well-known gamma-ray energies (e.g., Cobalt-60, Cesium-137, Barium-133) are used to establish a precise relationship between

the channel number of the MCA and the corresponding gamma-ray energy.[\[7\]](#)


- Efficiency Calibration: The same standard sources are used to determine the detector's efficiency at different energies. This is crucial for calculating the emission probabilities of the gamma rays from the **Aluminum-28** sample.

Data Acquisition and Analysis

- Sample Measurement: The activated aluminum sample is quickly transferred to the sample holder in front of the HPGe detector, and data acquisition is initiated. The counting time is chosen to be a few half-lives of **Aluminum-28** to ensure good statistics.
- Background Measurement: A background spectrum is acquired for the same counting time with the sample removed to identify and subtract any environmental background radiation.
- Spectrum Analysis: The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by **Aluminum-28**. The net area under each photopeak is determined, and the energy and intensity of the gamma rays are calculated using the energy and efficiency calibration data.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the experimental determination of gamma-ray energies from **Aluminum-28**.

[Click to download full resolution via product page](#)

Experimental workflow for gamma-ray spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminium-28 - isotopic data and properties [chemlin.org]
- 2. www-nds.iaea.org [www-nds.iaea.org]
- 3. ENSDF - Nuclear Data Program [nucleardata.berkeley.edu]
- 4. iaea.org [iaea.org]
- 5. Index to ENSDF for A = 28 [nndc.bnl.gov]
- 6. nist.gov [nist.gov]
- 7. mirion.com [mirion.com]
- 8. fizipedia.bme.hu [fizipedia.bme.hu]
- 9. instructor.physics.lsa.umich.edu [instructor.physics.lsa.umich.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Gamma-Ray Energies Emitted by Aluminum-28]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258273#gamma-ray-energies-emitted-by-aluminum-28>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com